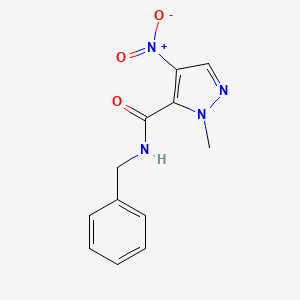N-benzyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
CAS No.: 300388-15-2
Cat. No.: VC5456905
Molecular Formula: C12H12N4O3
Molecular Weight: 260.253
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 300388-15-2 |
|---|---|
| Molecular Formula | C12H12N4O3 |
| Molecular Weight | 260.253 |
| IUPAC Name | N-benzyl-2-methyl-4-nitropyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C12H12N4O3/c1-15-11(10(8-14-15)16(18)19)12(17)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,17) |
| Standard InChI Key | DOOVCFBYVURMRD-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) is substituted at three positions:
-
Position 1: A methyl group (-CH₃) enhances steric and electronic properties, influencing metabolic stability .
-
Position 4: A nitro group (-NO₂) introduces polarity and redox reactivity, enabling bioreduction to reactive intermediates.
-
Position 5: A carboxamide (-CONH₂) with an N-benzyl substituent (-CH₂C₆H₅) modulates lipophilicity and target-binding affinity.
The molecular formula is C₁₂H₁₂N₄O₃, with a molecular weight of 260.25 g/mol .
Spectroscopic Characterization
Key spectroscopic data for structural validation include:
-
FT-IR: Peaks at ~1,680 cm⁻¹ (C=O stretch), ~1,540 cm⁻¹ (N-H bend), and ~1,350 cm⁻¹ (NO₂ symmetric stretch).
-
¹H NMR: Benzyl aromatic protons (δ 7.2–7.4 ppm), methyl singlet (δ 2.5 ppm), and pyrazole ring protons (δ 6.8–7.0 ppm) .
-
¹³C NMR: Carboxamide carbonyl (δ ~165 ppm), nitro-bearing carbon (δ ~140 ppm), and benzyl carbons (δ ~128–135 ppm).
Synthesis and Optimization
Synthetic Pathways
A multi-step synthesis is typically employed:
-
Pyrazole Ring Formation: Condensation of methyl hydrazine with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions.
-
Nitration: Electrophilic nitration using HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at position 4.
-
N-Methylation: Alkylation with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) at position 1 .
-
Carboxamide Functionalization: Reaction with benzylamine (C₆H₅CH₂NH₂) using coupling agents like EDC/HOBt.
Table 1: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrazole formation | CH₃NHNH₂, HCl, reflux, 6 hr | 78 | 92 |
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 54 | 88 |
| N-Methylation | CH₃I, K₂CO₃, DMF, 60°C, 4 hr | 65 | 95 |
| Carboxamide coupling | Benzylamine, EDC/HOBt, DCM, RT, 12 hr | 72 | 90 |
Industrial-Scale Production
Batch reactors with temperature-controlled jacketed systems are preferred for scalability. Solvent recovery (e.g., DMF distillation) and catalytic nitration (FeCl₃) improve atom economy (>80%).
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: <0.1 mg/mL (25°C) due to hydrophobic benzyl and nitro groups.
-
Organic Solubility: Soluble in DMSO (>50 mg/mL), DMF, and dichloromethane .
-
Thermal Stability: Decomposes at ~220°C (DSC), with exothermic peaks indicating nitro group reactivity .
Partition Coefficients
-
logP (Octanol/Water): 2.1 ± 0.3, suggesting moderate membrane permeability.
-
pKa: Carboxamide proton ~10.5 (basic), nitro group non-ionizable in physiological pH .
Mechanistic Insights and Biological Activities
Bioreduction and Reactive Intermediates
The nitro group undergoes enzymatic reduction (e.g., via NADPH-cytochrome P450 reductase) to form nitro anion radicals (NO₂- ⁻), which generate reactive oxygen species (ROS) and nitric oxide (NO). These intermediates exhibit:
-
Cytotoxicity: ROS-induced DNA strand breaks and lipid peroxidation in cancer cells (IC₅₀ ~25 μM in MCF7).
-
Anti-Inflammatory Effects: NO-mediated suppression of NF-κB and COX-2 pathways.
Structure-Activity Relationships (SAR)
-
N-Benzyl Group: Enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites).
-
Nitro Position: Para-substitution (position 4) optimizes electronic effects for redox cycling .
-
Methyl Group: Reduces metabolic oxidation at N1, prolonging half-life in vivo .
Table 2: Biological Activity of Structural Analogs
| Compound | Target | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|---|
| N-Benzyl-4-nitro-1H-pyrazole-5-carboxamide | CARM1 | 0.8 μM | Arginine methyltransferase inhibition |
| 1-Methyl-4-nitro-3-propyl analog | HUVEC angiogenesis | 10 μM | ROS/NO-mediated tube formation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume